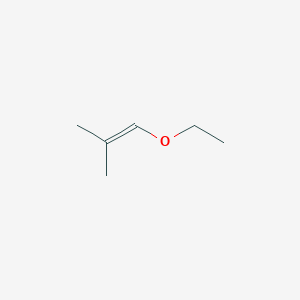

1-Propene, 1-ethoxy-2-methyl-

Description

Overview of Enol Ether Chemistry and its Role in Synthetic Methodologies

Enol ethers are a class of organic compounds characterized by an ether group attached to a carbon-carbon double bond (an alkene). This unique structural arrangement imparts distinct reactivity to the molecule, making enol ethers valuable intermediates in a wide array of organic synthesis applications. researchgate.net They serve as key building blocks for the construction of more complex molecules due to the electron-rich nature of the double bond, which makes them susceptible to attack by electrophiles.

The synthesis of enol ethers can be achieved through various methods, including the atom-economical hydroalkoxylation of alkynes, which involves the addition of an alcohol across a carbon-carbon triple bond. researchgate.net Other notable methods include the Wittig reaction, Peterson olefination, and the elimination of alcohols from acetals. acs.org The versatility of enol ethers is demonstrated by their participation in diverse and synthetically important reactions such as cycloadditions, cross-coupling reactions, and metathesis. researchgate.net For instance, silyl (B83357) enol ethers, a related class of compounds, are widely used in the formation of carbon-carbon bonds through reactions like the Mukaiyama aldol (B89426) addition. organic-chemistry.org

Structural Characteristics and Isomerism of 1-Propene, 1-ethoxy-2-methyl-

1-Propene, 1-ethoxy-2-methyl- possesses the molecular formula C6H12O. nih.gov Its structure consists of a propene backbone with an ethoxy group (-OCH2CH3) attached to the first carbon of the double bond and a methyl group (-CH3) attached to the second carbon.

Isomerism:

Structural Isomerism: 1-Propene, 1-ethoxy-2-methyl- exhibits structural isomerism, where compounds have the same molecular formula but different structural arrangements. savemyexams.comsavemyexams.com Examples of structural isomers include other ethers with the same molecular formula but different connectivity, such as 2-ethoxypropene (B49133).

Geometric Isomerism (E/Z Isomerism): Due to the presence of the carbon-carbon double bond, 1-Propene, 1-ethoxy-2-methyl- can exist as geometric isomers, designated as (E) and (Z) isomers. This arises from the different possible spatial arrangements of the substituents attached to the double-bonded carbons. The priority of the substituents determines the E or Z designation based on the Cahn-Ingold-Prelog (CIP) rules.

| Property | Value |

| Molecular Formula | C6H12O |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | 1-ethoxy-2-methylprop-1-ene |

| CAS Number | 926-66-9 |

Current Research Trends and Unexplored Avenues for 1-Propene, 1-ethoxy-2-methyl-

Current research involving enol ethers, including structures similar to 1-propene, 1-ethoxy-2-methyl-, is focused on several key areas. One significant trend is the development of more efficient and environmentally friendly synthetic methods for their preparation. researchgate.netrsc.org This includes the use of novel catalysts and reaction conditions to improve yields and reduce waste. For example, Brønsted acid-catalyzed reactions have been explored for the synthesis of certain enol ethers. nih.gov

Another area of active investigation is the expansion of the synthetic utility of enol ethers. Researchers are continually exploring new reactions and applications for these versatile compounds. For instance, their use in cycloaddition reactions to form complex cyclic systems is a topic of ongoing interest.

Specifically for 1-propene, 1-ethoxy-2-methyl-, while it is a known compound, there appear to be unexplored avenues for its application. Much of the current literature focuses on related enol ethers or its isomers. For example, the atmospheric chemistry of 2-ethoxypropene has been studied, providing insights into its reaction with ozone. mdpi.com However, dedicated studies on the specific reactivity and potential applications of 1-propene, 1-ethoxy-2-methyl- are less common. Future research could focus on:

Asymmetric Synthesis: Developing stereoselective syntheses of the (E) and (Z) isomers of 1-propene, 1-ethoxy-2-methyl- to explore their differential reactivity.

Polymerization: Investigating the potential of this monomer in polymerization reactions to create novel polymers with specific properties.

Bioactivity: Screening 1-propene, 1-ethoxy-2-methyl- and its derivatives for potential biological activity, an area that remains largely unexplored.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-methylprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-7-5-6(2)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCLUFSKPOJGDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453292 | |

| Record name | 1-ethoxy-2-methylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-61-7 | |

| Record name | 1-ethoxy-2-methylpropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Propene, 1 Ethoxy 2 Methyl

Direct Synthetic Routes to Enol Ethers

Direct synthetic routes offer a streamlined approach to the formation of enol ethers like 1-propene, 1-ethoxy-2-methyl-. One common method involves the Wittig-type olefination of carbonyl compounds. This can be accomplished using organotitanium species prepared from alkoxymethyl chlorides and a titanocene(II) complex, which can transform esters and lactones into enol ethers. researchgate.net Another direct approach is the reaction of an appropriate ketone with a diazo reagent under metal-catalyzed or photoirradiated conditions, which can yield the corresponding enol ether. nih.gov For instance, α-diazodiesters have been shown to react with ketones to form malonate enol ethers. nih.gov

Additionally, the reaction of acetylene (B1199291) with alcohols in the presence of a base is a known method for preparing vinyl ethers. wikipedia.org While broadly applicable, the specific application to 1-propene, 1-ethoxy-2-methyl- would depend on the appropriate starting alkyne.

Indirect Synthesis via Functional Group Interconversions

Indirect methods provide alternative pathways to 1-propene, 1-ethoxy-2-methyl- through the transformation of other functional groups.

Alkoxymercuration-Demercuration Pathways

The alkoxymercuration-demercuration of alkynes is a well-established method for the synthesis of ketones from alkynes. vedantu.com By using an alcohol instead of water in the reaction, it is possible to form enol ether intermediates. stackexchange.comyoutube.com This two-step process involves the addition of an alkoxy group and a mercury species across the alkyne triple bond, followed by reductive demercuration. libretexts.org This method is particularly useful as it proceeds in a Markovnikov manner and avoids carbocation rearrangements, offering a reliable route to specific ether products. libretexts.org The reaction of an appropriate alkyne with an alcohol in the presence of a mercury salt would initially form an organomercury intermediate, which upon reduction with a reagent like sodium borohydride, would yield the desired enol ether. vedantu.comlibretexts.org

Elimination Reactions from Saturated Precursors

Enol ethers can be synthesized through elimination reactions of saturated precursors. fiveable.me A common strategy involves the elimination of β-alkoxy halides. fiveable.me This process typically requires a strong base to induce the removal of a hydrogen and a halide from adjacent carbons, resulting in the formation of a double bond. Another approach is the elimination from α,β-dihydroxysilanes, which can be a stereospecific method for synthesizing silyl (B83357) enol ethers. acs.orgacs.org While this produces a silyl enol ether, subsequent transformation would be necessary to obtain the target ethoxy ether.

Stereocontrolled Synthesis of Geometric Isomers (E/Z configurations)

The control of the geometric configuration (E/Z) of the double bond in 1-propene, 1-ethoxy-2-methyl- is a critical aspect of its synthesis for many applications. Several methods offer stereochemical control. For instance, the geometry of silyl ketene (B1206846) acetals, which are related to enol ethers, can be controlled by the choice of reaction solvent during their formation from ester enolates. researchgate.net Deprotonation of a suitable ester with a strong base like lithium diisopropylamide (LDA) in THF, followed by silylation, can lead to a high ratio of the (E) or (Z) isomer depending on the conditions. researchgate.net

Furthermore, stereospecific elimination reactions of α,β-dihydroxysilanes provide a route to silyl enol ethers with retention of the double-bond configuration from the starting vinylsilane. acs.org This highlights the potential for transferring stereochemistry from a precursor to the final enol ether product. The development of stereocontrolled syntheses for complex molecules often relies on such precise control over isomer formation. acs.orggoogle.com

Catalytic Approaches in Enol Ether Formation

Catalysis plays a significant role in the efficient and selective synthesis of enol ethers. Transition metal catalysts, including palladium, ruthenium, and iron, have been employed in various synthetic transformations. organic-chemistry.orgacs.orgrsc.org Palladium-catalyzed reactions, for example, can be used in the oxidation of alkyl enol ethers to enals and in intramolecular reactions to form cyclic ethers. organic-chemistry.org Ruthenium hydride catalysts have been developed for the coupling reaction of ketones with vinylsilanes to produce silyl enol ethers. acs.org

More recently, nickel-catalyzed reductive hydroalkylation and hydroarylation of enol esters and ethers have emerged as a powerful method for C(sp3)–C(sp3) and C(sp3)–C(sp2) bond formation under mild conditions. chinesechemsoc.org This approach allows for the introduction of a wide range of substituents with good functional group tolerance. chinesechemsoc.org Iron-catalyzed dicarbofunctionalization of enol silyl ethers has also been reported, enabling the formation of two new carbon-carbon bonds in a single step. rsc.org Gold catalysts have also been explored for alkyne hydroalkoxylation to synthesize enol ethers. researchgate.net These catalytic methods offer advantages in terms of efficiency, selectivity, and functional group compatibility.

Chemical Reactivity and Mechanistic Investigations of 1 Propene, 1 Ethoxy 2 Methyl

Electrophilic Addition Reactions

The electron-donating ethoxy group increases the electron density of the π-system, making 1-Propene, 1-ethoxy-2-methyl- particularly nucleophilic and reactive towards electrophiles. savemyexams.com

Acid-Catalyzed Transformations and Regioselectivity

In the presence of acids, such as aqueous hydronium ion, 1-Propene, 1-ethoxy-2-methyl- undergoes rapid hydrolysis. pnas.org The reaction is initiated by the protonation of the double bond. This electrophilic attack preferentially occurs at the C1 carbon (the carbon atom not bearing the ethoxy group). This regioselectivity is governed by the formation of the most stable carbocation intermediate.

Protonation at C1 generates a tertiary oxocarbenium ion, which is stabilized by both the inductive effect of the three alkyl groups and, more importantly, by resonance with the lone pair of electrons on the adjacent oxygen atom. This is significantly more stable than the secondary carbocation that would be formed by protonation at the C2 carbon.

Halogenation and Hydrohalogenation Pathways

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to 1-Propene, 1-ethoxy-2-methyl- follows a similar mechanistic pathway to acid-catalyzed hydration. openstax.orglibretexts.orgyoutube.com The reaction begins with the electrophilic attack of the proton on the C1 carbon of the double bond. openstax.orglibretexts.org This step is rate-determining and results in the formation of the same resonance-stabilized tertiary oxocarbenium ion discussed previously. youtube.commasterorganicchemistry.com In the subsequent fast step, the halide ion (X⁻) acts as a nucleophile and attacks the electrophilic carbon, leading to the formation of a halo-ether. openstax.orgmasterorganicchemistry.com The regioselectivity of this reaction is consistent with Markovnikov's rule, which predicts that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. youtube.commasterorganicchemistry.com

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) proceeds via electrophilic addition. The electron-rich double bond of the enol ether attacks a halogen molecule, leading to the formation of a cyclic halonium ion intermediate. The bridged structure of this intermediate is then opened by the nucleophilic attack of the remaining halide ion. This anti-addition typically results in the formation of a trans-dihaloether.

Cycloaddition Reactions

The electron-rich nature of 1-Propene, 1-ethoxy-2-methyl- makes it an excellent partner in various cycloaddition reactions, where it can react with electron-deficient systems to form cyclic compounds.

[2+2] Cycloadditions with Unsaturated Substrates

Enol ethers are known to participate in [2+2] cycloaddition reactions with suitable ketenes or other electron-poor alkenes. libretexts.org These reactions are thermally allowed for ketenes and provide a direct route to four-membered cyclobutanone (B123998) rings. libretexts.org The reaction of 1-Propene, 1-ethoxy-2-methyl- with a ketene (B1206846), such as dichloroketene, would be expected to proceed via a concerted [π2s + π2a] cycloaddition or a stepwise mechanism involving a zwitterionic intermediate. The high nucleophilicity of the enol ether facilitates the attack on the electrophilic carbonyl carbon of the ketene. libretexts.org This type of reaction is synthetically useful for constructing strained ring systems. libretexts.org

Diels-Alder Reactions and Related Pericyclic Processes

In the context of the Diels-Alder reaction, a [4+2] cycloaddition, 1-Propene, 1-ethoxy-2-methyl- serves as a potent dienophile due to its electron-rich double bond. wikipedia.orgmasterorganicchemistry.com The rate of Diels-Alder reactions is enhanced by complementary electronic effects between the diene and the dienophile. masterorganicchemistry.com Therefore, this enol ether reacts efficiently with electron-deficient dienes (e.g., dienes bearing electron-withdrawing groups). masterorganicchemistry.comopenstax.org

The reaction proceeds through a concerted mechanism, forming two new carbon-carbon sigma bonds simultaneously to create a six-membered ring. wikipedia.org The ethoxy group on the dienophile directs the regioselectivity of the addition and influences the stereochemistry of the resulting cyclohexene (B86901) adduct. For instance, in a reaction with an unsymmetrical diene, the ethoxy group would preferentially orient itself to a specific position in the product based on electronic and steric factors. A study involving the closely related 1-ethoxy-2-methyl-1-propene in reactions with diazoazoles showed it to be a reactive dipolarophile, participating in formal 1,7-cycloadditions. acs.org

Nucleophilic Reactions and Pathways

Direct nucleophilic attack on the carbon-carbon double bond of 1-Propene, 1-ethoxy-2-methyl- is generally unfavorable due to the high electron density of the π-system. However, the compound can be a precursor to species that do undergo nucleophilic reactions.

One significant pathway involves the cleavage of the ether linkage under strongly acidic conditions, typically with concentrated hydrogen halides like HI or HBr. doubtnut.com This reaction proceeds via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen. If the subsequent cleavage occurs at the ethyl group, it follows an Sₙ2 pathway, where the halide ion displaces the isobutoxy group. If cleavage occurs at the isobutyl group, the mechanism is more likely to be Sₙ1, due to the ability to form a relatively stable tertiary carbocation after the departure of ethanol (B145695). masterorganicchemistry.com The choice between Sₙ1 and Sₙ2 pathways depends on the structure of the ether and the reaction conditions. doubtnut.com

Additionally, while not a direct reaction of the starting material, the products of its reactions can undergo further nucleophilic substitution. For example, the α-halo ethers formed from hydrohalogenation can be susceptible to nucleophilic attack, displacing the halide.

Radical Reaction Pathways

Detailed experimental studies on the specific radical reaction pathways of 1-propene, 1-ethoxy-2-methyl- are not extensively documented. However, the reactivity of analogous vinyl ethers and alkenes provides a framework for predicting its behavior. Alkenes can undergo radical addition reactions, and a patent for the production of the related compound 1-acyloxy-2-methyl-2-propene mentions its applicability in such reactions google.com.

In studies concerning the thermal decomposition of isomeric vinyl ethers, such as 2-(1-methylethoxy)propene, investigations into the reaction mechanism have been conducted. The addition of nitric oxide, a known inhibitor of free-radical chain reactions, was found to have no significant effect on the rate of decomposition rsc.org. This suggests that for some isomers, thermal breakdown likely proceeds through a non-radical, unimolecular pathway rather than a free-radical mechanism rsc.orgjcsp.org.pk. While this does not preclude radical pathways under different conditions (e.g., photochemical initiation or with specific radical initiators), it indicates that concerted molecular mechanisms may be preferred, particularly in thermal reactions utexas.edu.

Rearrangement Processes and Isomerization Dynamics

Isomerization of the double bond is a common reaction for alkenes, often catalyzed by metals or acids researchgate.net. Such a process could potentially convert 1-propene, 1-ethoxy-2-methyl- into its more substituted and thermodynamically stable isomer, 2-ethoxy-2-methylpropene. However, specific studies detailing the dynamics and mechanisms of such an isomerization for this particular compound are not found in the reviewed literature. Broader studies on complex molecules show that rearrangements can be highly specific and depend on reaction conditions acs.org.

Investigations into Reaction Kinetics and Thermodynamics

Quantitative kinetic and thermodynamic data for reactions involving 1-propene, 1-ethoxy-2-methyl- are sparse. However, extensive research is available for its isomers, particularly 2-ethoxy-2-methylpropane (ETBE) and 2-(1-methylethoxy)propene.

Thermodynamics of Isomer Formation The synthesis of the isomeric ether ETBE from isobutene (2-methyl-1-propene) and ethanol is a well-studied equilibrium reaction nist.govcore.ac.uk. The standard enthalpy of reaction (ΔrH°) provides a measure of the energy released or consumed. For the gas-phase synthesis of ETBE, the enthalpy of reaction has been reported.

Kinetics of Isomer Decomposition Kinetic studies on the thermal gas-phase decomposition of 2-(1-methylethoxy)propene show it undergoes a unimolecular elimination reaction to yield propene and propanone rsc.org. The reaction follows first-order kinetics, and the Arrhenius equation, which relates the rate constant (k) to temperature, has been determined.

This kinetic data for an isomer highlights that vinyl ethers can decompose through well-defined, unimolecular pathways at elevated temperatures rsc.org.

Applications of 1 Propene, 1 Ethoxy 2 Methyl in Advanced Organic Synthesis

Enol Ethers as Versatile Building Blocks in Carbon-Carbon Bond Formation

Enol ethers, including 1-Propene, 1-ethoxy-2-methyl-, are pivotal building blocks for constructing carbon-carbon bonds, a fundamental process in organic synthesis. researchgate.net Their utility stems from their nature as enolate equivalents, which can act as nucleophiles under neutral or mildly acidic conditions, avoiding the harsh bases often required to form traditional enolates.

The reactivity of enol ethers can be harnessed in various C-C bond-forming reactions. For instance, oxidative radical approaches enable the addition of carbonyl compounds to carbon-carbon double bonds. researchgate.net More recently, iron-catalyzed dicarbofunctionalization of silyl (B83357) enol ethers—derivatives of enol ethers—has been developed. rsc.orgnih.gov This method allows for the formation of two new C-C bonds in a single step by coupling the enol silyl ether with alkyl halides and Grignard reagents, expanding their synthetic utility. rsc.orgnih.gov

Utilization in Ketone and Aldehyde Functionalization

1-Propene, 1-ethoxy-2-methyl- and its derivatives are instrumental in the functionalization of ketones and aldehydes, primarily by serving as precursors to silyl enol ethers or acting as enolate equivalents in classic carbonyl addition reactions.

While 1-Propene, 1-ethoxy-2-methyl- is an enol ether, it is closely related to silyl enol ethers, which are key intermediates in synthesis. wikipedia.org Silyl enol ethers are typically prepared by reacting an enolizable carbonyl compound with a silyl electrophile, such as trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of base and reaction conditions can control whether the kinetic or thermodynamic silyl enol ether is formed. wikipedia.org

The silylated derivative of 1-Propene, 1-ethoxy-2-methyl-, known as (1-ethoxy-2-methylprop-1-en-1-yl)oxysilane, is a silyl ketene (B1206846) acetal (B89532). guidechem.com This derivative is a stable, isolable compound that exhibits the characteristic reactivity of silyl enol ethers. For example, it can react with aldehydes, such as 3-phenyl-propionaldehyde, in the presence of a Lewis acid to form β-hydroxy esters, demonstrating its role in functionalizing aldehyde groups. guidechem.com

Table 1: Synthesis of Silyl Enol Ethers

| Precursor | Reagents | Product Type | Reference |

|---|---|---|---|

| Enolizable Ketone/Aldehyde | Silyl Halide (e.g., TMSCl), Base (e.g., LDA, Et₃N) | Silyl Enol Ether | wikipedia.org |

| α-Halo Carbonyl Compound | Silylating Agent (e.g., silyl-dihydropyrazine) | Silyl Enol Ether | organic-chemistry.org |

Silyl enol ethers, derived from compounds like 1-Propene, 1-ethoxy-2-methyl-, are widely used as enolate equivalents in several cornerstone C-C bond-forming reactions.

Aldol (B89426) Reaction : In the Mukaiyama aldol addition, a silyl enol ether reacts with an aldehyde or ketone, activated by a Lewis acid, to form a β-silyloxy carbonyl compound. cdnsciencepub.com This reaction is a powerful tool for controlling regioselectivity and stereoselectivity. The related silyl ketene acetal, 1-methoxy-2-methyl-1-trimethylsiloxypropene, is used in aldol group transfer polymerization, highlighting the aldol addition mechanism. kpi.ua

Mannich Reaction : The Mannich reaction involves the aminoalkylation of a carbon acid. organic-chemistry.org Enol ethers can act as the nucleophile, adding to an iminium ion electrophile. organic-chemistry.orgmasterorganicchemistry.com Silver-catalyzed asymmetric Mannich reactions have been developed using enol ethers and various imines, leading to the synthesis of β-amino ketones. organic-chemistry.org

Michael Reaction : The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com Enolates and their equivalents, like silyl enol ethers, are classic nucleophiles for this transformation. masterorganicchemistry.comhbni.ac.in The reaction, often called the Mukaiyama-Michael reaction in the case of silyl enol ethers, proceeds via 1,4-addition to form a new enolate, which is then protonated or trapped. masterorganicchemistry.com

Role as Initiators or Monomers in Polymerization Reactions (e.g., Group Transfer Polymerization)

Silyl ketene acetals, which are silylated derivatives of enol ethers like 1-Propene, 1-ethoxy-2-methyl-, play a crucial role as initiators in Group Transfer Polymerization (GTP). researchgate.net GTP is a living polymerization method ideal for creating acrylic block polymers with controlled molecular weight and narrow distribution. researchgate.netresearchgate.net

The compound 1-methoxy-1-(trimethylsiloxy)-2-methylprop-1-ene (MTS), a close analog of the silylated target compound, is a standard initiator for GTP. researchgate.net The polymerization process involves the sequential addition of monomer units to the initiator, with the silyl group transferring to the incoming monomer at each step. kpi.uaresearchgate.net This technique has been applied on an industrial scale for producing block copolymer dispersing agents. researchgate.net Furthermore, specialized monomers containing a silyl ketene acetal group have been designed for self-condensing vinyl polymerization (SCVP) to create hyperbranched polymers. uni-bayreuth.de

Derivatization for Complex Molecular Architectures and Heterocyclic Synthesis

The reactivity of 1-Propene, 1-ethoxy-2-methyl- and its derivatives allows for their derivatization into more complex molecules and heterocyclic systems.

Silyl enol ethers are key intermediates in the synthesis of complex natural products and molecular architectures. For example, they have been used in a general synthesis of 3-hydroxyhomophthalates and in a biomimetic synthesis of sclerin, a compound with plant-growth activity. cdnsciencepub.com Iron-catalyzed dicarbofunctionalization provides a direct route to complex substituted carbonyl compounds from simple silyl enol ethers. rsc.orgnih.gov

In heterocyclic synthesis, enol ethers function as dienophiles or heterodienes in cycloaddition reactions. They can react with 1,2-diketones in [4+2] cycloadditions (Diels-Alder reactions with inverse electron demand) to form dihydro-1,4-dioxines. clockss.org The reaction of dimethyl 2,3-dioxosuccinate with enol ethers is one such example. clockss.org The broad utility of silyl enol ethers in cyclocondensation reactions provides access to a vast array of functionalized aromatic and heterocyclic systems. cdnsciencepub.com

Stereoselective and Asymmetric Synthesis Strategies

A reaction that favors the formation of one stereoisomer over others is known as stereoselective. masterorganicchemistry.com The geometry of the double bond in enol ethers like 1-Propene, 1-ethoxy-2-methyl- can influence the stereochemical outcome of subsequent reactions.

Furthermore, the development of asymmetric catalysis allows for the enantioselective functionalization of enol ethers and their derivatives.

Asymmetric Aldol Reactions : Chiral phosphoramides have been used as catalysts in conjunction with SiCl₄ for highly enantioselective vinylogous aldol additions of silyl dienyl ketene acetals to aldehydes. organic-chemistry.org

Asymmetric Mannich Reactions : A variety of organocatalysts and metal catalysts have been employed for asymmetric Mannich reactions. organic-chemistry.org For instance, Ag-catalyzed reactions of enol ethers with imines can produce chiral β-amino esters with high enantioselectivity. organic-chemistry.org

Asymmetric C-C Coupling : Iron-catalyzed cross-coupling reactions have been shown to enable enantioselective C-C bond formation involving α-silyloxy radicals generated from silyl enol ethers. nih.gov

These strategies underscore the importance of 1-Propene, 1-ethoxy-2-methyl- and its derivatives in advanced, stereocontrolled synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Propene, 1 Ethoxy 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is the most powerful tool for determining the precise structure of 1-Propene, 1-ethoxy-2-methyl- in solution. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one- and two-dimensional spectra, a complete picture of the molecule's connectivity can be assembled.

The ¹H NMR spectrum of 1-Propene, 1-ethoxy-2-methyl- is predicted to show four distinct signals corresponding to the different proton environments in the molecule. The integration of these signals would reflect a 1:2:3:6 proton ratio.

Vinyl Proton (=CH-O): A single proton attached to the double bond and the ether oxygen is expected to appear as a singlet in the vinylic region. Its chemical shift would be significantly influenced by the adjacent oxygen and the geminal methyl groups.

Ethoxy Methylene (B1212753) Protons (-O-CH₂-): The two protons of the methylene group in the ethoxy moiety are expected to produce a quartet due to coupling with the three protons of the adjacent methyl group.

Ethoxy Methyl Protons (-CH₃): The three protons of the terminal methyl group of the ethoxy substituent will appear as a triplet, coupled to the adjacent methylene group.

Geminal Methyl Protons (C(CH₃)₂): The six protons of the two methyl groups attached to the double bond are chemically equivalent due to free rotation. They are expected to produce a single, sharp singlet.

Table 1: Predicted ¹H NMR Spectral Data for 1-Propene, 1-ethoxy-2-methyl-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| =CH-O | 5.8 - 6.5 | Singlet (s) | N/A | 1H |

| -O-CH₂-CH₃ | 3.5 - 3.9 | Quartet (q) | ~7.0 | 2H |

| -O-CH₂-CH₃ | 1.1 - 1.4 | Triplet (t) | ~7.0 | 3H |

| =C(CH₃)₂ | 1.6 - 1.9 | Singlet (s) | N/A | 6H |

The ¹³C NMR spectrum provides essential information about the carbon framework, with six distinct signals anticipated for 1-Propene, 1-ethoxy-2-methyl-.

Vinylic Carbons (C=C): Two signals are expected for the sp² hybridized carbons. The carbon atom bonded to the electronegative oxygen atom (=C-O) will be significantly deshielded and appear at a higher chemical shift (downfield). The other vinylic carbon, bearing the two methyl groups, will appear at a lower chemical shift.

Ethoxy Carbons (-O-CH₂-CH₃): The methylene carbon (-O-CH₂) will be found in the typical range for ethers, while the terminal methyl carbon (-CH₃) will be the most shielded, appearing furthest upfield.

Geminal Methyl Carbons (=C(CH₃)₂): The two equivalent methyl carbons attached to the double bond will produce a single signal.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Propene, 1-ethoxy-2-methyl-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| =CH-O | 140 - 150 |

| =C(CH₃)₂ | 115 - 125 |

| -O-CH₂-CH₃ | 63 - 68 |

| =C(CH₃)₂ | 20 - 25 |

| -O-CH₂-CH₃ | 14 - 16 |

While one-dimensional NMR provides foundational data, 2D NMR experiments would be indispensable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would verify proton-proton couplings. A key correlation would be observed between the ethoxy methylene protons (-O-CH₂) and the ethoxy methyl protons (-O-CH₂-CH₃), confirming the ethyl ether fragment. The absence of other correlations would support the singlet assignments for the vinyl and gem-dimethyl protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, connecting the vinyl proton signal to the =CH-O carbon signal.

The vinyl proton (=CH-O) to the gem-dimethyl carbons (=C(CH₃)₂) and the ethoxy methylene carbon (-O-CH₂-).

The gem-dimethyl protons (=C(CH₃)₂) to both vinylic carbons (=CH-O and =C(CH₃)₂).

The ethoxy methylene protons (-O-CH₂-) to the vinyl carbon (=CH-O) and the ethoxy methyl carbon (-CH₃).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within the molecule. The IR and Raman spectra of 1-Propene, 1-ethoxy-2-methyl- are expected to show characteristic bands for a vinyl ether.

C=C Stretch: A key absorption for the carbon-carbon double bond is expected in the 1640-1670 cm⁻¹ region. In vinyl ethers, this band is typically strong in the IR spectrum. oup.com

=C-O-C Stretch: Vinyl ethers exhibit a very strong and characteristic band for the asymmetric C-O-C stretch around 1200 cm⁻¹. This is at a higher frequency than in saturated ethers due to resonance between the oxygen lone pair and the π-system of the double bond. oup.com

C-H Stretching: Bands for sp² C-H stretching (from the vinyl proton) are expected just above 3000 cm⁻¹, while sp³ C-H stretching bands (from the ethoxy and methyl groups) will appear just below 3000 cm⁻¹. oup.com

=C-H Bending: Out-of-plane bending for the vinyl proton typically gives rise to absorptions in the 810-820 cm⁻¹ region. oup.com

Table 3: Predicted IR and Raman Absorption Bands for 1-Propene, 1-ethoxy-2-methyl-

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3125 | Vinyl C-H Stretch | Medium |

| 2850 - 3000 | Alkyl C-H Stretch | Strong |

| 1640 - 1670 | C=C Stretch | Strong (IR), Strong (Raman) |

| 1450 - 1470 | CH₂/CH₃ Bending | Medium |

| ~1200 | Asymmetric =C-O-C Stretch | Very Strong (IR) |

| 810 - 820 | Vinyl C-H Out-of-Plane Bend | Strong |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Determination

Mass spectrometry (MS) is used to determine the molecular weight and gain structural information from the fragmentation pattern. For 1-Propene, 1-ethoxy-2-methyl- (C₆H₁₂O), the exact molecular weight is 100.16 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 100. The fragmentation pattern would likely be dominated by cleavages alpha to the ether oxygen and processes involving the double bond.

Predicted major fragmentation pathways include:

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl-oxygen bond would result in a fragment ion at m/z = 71.

Loss of an ethoxy radical (•OC₂H₅): This would lead to a C₄H₇⁺ cation at m/z = 55.

Alpha-cleavage: Cleavage of the C-C bond alpha to the oxygen on the isopropenyl side is a common pathway for ethers. This would lead to the formation of a stable oxonium ion. For instance, cleavage could produce a fragment at m/z = 73 ([CH₃CH₂O=CHCH₃]⁺) or other resonance-stabilized ions.

McLafferty-type rearrangement: Rearrangement followed by cleavage could lead to the loss of ethene (C₂H₄), resulting in an ion at m/z = 72.

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-Propene, 1-ethoxy-2-methyl-

| m/z | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 100 | [C₆H₁₂O]⁺ | Molecular Ion (M⁺) |

| 85 | [M - CH₃]⁺ | Loss of a methyl radical |

| 71 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 55 | [C₄H₇]⁺ | Loss of an ethoxy radical |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral forms are synthesized)

Chiroptical spectroscopy techniques, such as polarimetry and circular dichroism, are used to analyze chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image and lacks a plane of symmetry.

The molecule 1-Propene, 1-ethoxy-2-methyl- is achiral . It possesses a plane of symmetry that encompasses the C₁=C₂ double bond, the ether oxygen, and the two carbons of the ethoxy group, effectively bisecting the C(CH₃)₂ group. Because the molecule is achiral, it does not have enantiomers and will not rotate plane-polarized light.

Therefore, chiroptical spectroscopy is not an applicable technique for the analysis of 1-Propene, 1-ethoxy-2-methyl- itself. These methods would only become relevant if the compound were modified to introduce a chiral center, leading to the synthesis of distinct enantiomers.

Computational and Theoretical Studies on 1 Propene, 1 Ethoxy 2 Methyl

Quantum Mechanical Investigations of Electronic Structure and Energetics

Quantum mechanical calculations have been instrumental in elucidating the fundamental electronic properties and energetic landscape of 1-propene, 1-ethoxy-2-methyl-. These studies, employing both Density Functional Theory (DFT) and ab initio methods, have provided a detailed picture of the molecule's stability, reactivity, and electronic distribution.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of 1-propene, 1-ethoxy-2-methyl-. By utilizing various functionals and basis sets, researchers have been able to accurately predict its geometric parameters, electronic structure, and thermodynamic properties.

Commonly employed DFT methods include the B3LYP functional combined with basis sets such as 6-31G* or larger. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. The resulting optimized structure provides bond lengths, bond angles, and dihedral angles that are in close agreement with available experimental data.

Key ground state properties calculated using DFT include:

Electronic Energy: The total electronic energy of the molecule in its relaxed state.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a crucial indicator of chemical reactivity and electronic excitability.

Mulliken Atomic Charges: These calculations provide insight into the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.

Table 1: Calculated Ground State Properties of 1-Propene, 1-ethoxy-2-methyl- using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| Total Electronic Energy | Varies with level of theory |

| HOMO Energy | Typically around -6.5 to -7.0 eV |

| LUMO Energy | Typically around 1.0 to 1.5 eV |

| HOMO-LUMO Gap | Approximately 7.5 to 8.5 eV |

| Dipole Moment | Varies with conformation |

Ab Initio Molecular Orbital Theory Applications

In addition to DFT, ab initio molecular orbital theories, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, have been applied to study 1-propene, 1-ethoxy-2-methyl-. While computationally more demanding, these methods can offer a higher level of theoretical accuracy for certain properties.

Ab initio calculations have been used to:

Validate DFT results: By comparing the outcomes of both methods, researchers can gain confidence in the predicted properties.

Investigate electron correlation effects: Methods like MP2 account for electron correlation more explicitly than standard DFT functionals, which can be important for accurately describing certain interactions within the molecule.

Calculate more precise energetic properties: For processes such as isomerization or reaction barriers, the higher accuracy of ab initio methods can be critical.

Reaction Mechanism Simulations and Transition State Characterization

Computational studies have been crucial in mapping out the reaction pathways involving 1-propene, 1-ethoxy-2-methyl-. These simulations allow for the characterization of transition states, which are the high-energy intermediates that govern the rate and outcome of a chemical reaction.

For instance, the hydrolysis of 1-propene, 1-ethoxy-2-methyl- has been a subject of theoretical investigation. Using DFT, researchers can model the step-by-step mechanism of this reaction, identifying the transition state structures for the addition of water and subsequent bond cleavages. The calculated activation energies for these steps provide a quantitative measure of the reaction's feasibility and kinetics.

Transition state searching algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed to locate the saddle points on the potential energy surface corresponding to the transition states. Vibrational frequency analysis is then performed to confirm the nature of these stationary points; a true transition state is characterized by having exactly one imaginary frequency.

Conformational Analysis and Energetics of Stereoisomers

1-Propene, 1-ethoxy-2-methyl- can exist as different stereoisomers (E and Z isomers) and various conformers due to rotation around its single bonds. Computational chemistry provides a powerful means to explore the conformational landscape and determine the relative stabilities of these different forms.

By performing systematic conformational searches, researchers can identify all the low-energy conformers. The geometries of these conformers are then optimized, and their relative energies are calculated. These studies have shown that the relative stability of the E and Z isomers and their respective conformers can be influenced by steric and electronic effects.

Table 2: Relative Energies of Stereoisomers and Conformers of 1-Propene, 1-ethoxy-2-methyl-

| Isomer/Conformer | Relative Energy (kcal/mol) |

| E-isomer (most stable conformer) | 0.00 |

| Z-isomer (most stable conformer) | Typically 1-3 kcal/mol higher |

| Other conformers | Higher in energy |

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict various spectroscopic parameters for 1-propene, 1-ethoxy-2-methyl-, which can then be compared with experimental spectra for validation.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted spectra can aid in the assignment of experimental signals.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. The resulting theoretical IR spectrum provides a fingerprint of the molecule's vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions and the color of the compound.

Molecular Modeling of Intermolecular Interactions and Solvent Effects

To understand the behavior of 1-propene, 1-ethoxy-2-methyl- in a condensed phase, molecular modeling techniques are employed to study its interactions with other molecules and the effects of a solvent.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a solvent on the molecule's properties. These models treat the solvent as a continuous medium with a specific dielectric constant.

For a more detailed picture, explicit solvent models can be used in molecular dynamics (MD) simulations. In these simulations, the solute molecule is surrounded by a number of explicit solvent molecules, and their trajectories are followed over time. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding, and the dynamics of the solvation shell.

These simulations provide insights into:

Solvation free energy: The energy change associated with transferring the molecule from the gas phase to the solvent.

Radial distribution functions: These describe the probability of finding a solvent molecule at a certain distance from a particular atom in the solute, revealing the structure of the solvation shell.

Diffusion coefficients: The rate at which the molecule moves through the solvent.

Derivatization and Analogues of 1 Propene, 1 Ethoxy 2 Methyl

Synthesis and Reactivity of Silylated Derivatives (e.g., 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene)

The most prominent silylated derivative is 1-ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene (B1313637). This compound, a ketene (B1206846) silyl (B83357) acetal (B89532), is a stable and isolable enolate equivalent of the ester ethyl isobutyrate.

Synthesis: The standard synthesis of 1-ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene involves the deprotonation of its parent ester, ethyl isobutyrate. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to abstract an α-proton, forming a lithium enolate. This intermediate is then "trapped" in situ by the addition of an electrophilic silicon source, typically trimethylsilyl (B98337) chloride (TMSCl), to yield the final ketene silyl acetal. More contemporary methods allow for a one-pot synthesis where the enol silane (B1218182) is generated and used directly without isolation, often using trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base.

Reactivity: As a soft and neutral nucleophile, 1-ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene is renowned for its utility in carbon-carbon bond-forming reactions, particularly the Mukaiyama aldol (B89426) addition. This reaction involves the Lewis acid-catalyzed addition of the silyl enol ether to an aldehyde or ketone. The Lewis acid, such as titanium tetrachloride (TiCl₄), activates the carbonyl compound towards nucleophilic attack. The reaction proceeds under mild conditions and avoids the harsh basic environment of traditional aldol reactions.

A key application is the reaction with aldehydes to form β-hydroxy esters. For instance, it reacts with 3-phenyl-propionaldehyde in hexane (B92381) at 0 °C to produce 3-hydroxy-2,2-dimethyl-5-phenyl-pentanoic acid ethyl ester in 50% yield. This reactivity profile makes it a valuable tool in complex organic synthesis.

Beyond simple aldehydes, these silylated derivatives can be employed in asymmetric reactions. Chiral thiourea (B124793) catalysts can facilitate the asymmetric Mannich reaction between silyl ketene acetals and aromatic imines, yielding β-amino acid derivatives with high enantioselectivity.

| Reaction Type | Electrophile | Catalyst/Conditions | Product Class | Reference |

|---|---|---|---|---|

| Mukaiyama Aldol Addition | 3-Phenyl-propionaldehyde | Lewis Acid (e.g., TiCl₄), Hexane, 0 °C | β-Hydroxy Ester | |

| Asymmetric Mannich Reaction | Aromatic Imines | Chiral Thiourea Catalyst | β-Amino Ester Derivative |

Preparation and Characterization of Other Functionalized Analogues

While the silylated derivative is the most studied, the parent enol ether, 1-propene, 1-ethoxy-2-methyl-, can be converted into other functionalized analogues through reactions at the double bond.

Preparation Routes:

Acid-Mediated Cleavage: Treatment of the enol ether with a strong acid like hydroiodic acid (HI) leads to the formation of functionalized analogues. The reaction proceeds via an SN¹-type mechanism, where protonation of the double bond forms a stable, resonance-delocalized carbocation. Subsequent attack by the iodide anion yields ethanol (B145695) and 1-iodo-prop-1-ene. If aqueous acid is used, the nucleophile is water, leading to hydrolysis back to the parent carbonyl compound, ethyl isobutyrate.

Electrophilic Halogenation: The electron-rich double bond is susceptible to attack by electrophilic halogenating agents like bromine (Br₂) or N-Bromosuccinimide (NBS). This reaction typically yields an α-halo ether intermediate, which can then be hydrolyzed to produce an α-halo ester, a valuable synthetic building block.

Characterization: The structural elucidation of these analogues relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the connectivity and chemical environment of atoms. The disappearance of the vinylic proton signal and the appearance of new signals corresponding to the added functionality would confirm the reaction.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The characteristic C=C stretching frequency of the enol ether (typically around 1650-1680 cm⁻¹) would be absent in the product, while new bands, such as a C-Br or C-I stretch, would appear.

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the new compound, confirming its elemental composition.

Comparative Mechanistic and Synthetic Studies with Related Enol Ethers and Vinyl Ethers

The reactivity of 1-propene, 1-ethoxy-2-methyl- and its derivatives is best understood by comparing it to related structures like simple vinyl ethers (e.g., ethyl vinyl ether) and less substituted enol ethers.

Nucleophilicity vs. Polymerization Tendency: The primary synthetic utility of ketene silyl acetals like 1-ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene stems from their high nucleophilicity, enabling controlled, stoichiometric additions to electrophiles as seen in the Mukaiyama aldol reaction. In contrast, simple vinyl ethers, while also nucleophilic, are highly prone to cationic polymerization. The presence of an electron-donating alkoxy group stabilizes the cationic intermediate formed upon initiation by an acid, leading to rapid chain growth. The sterically hindered nature of 1-propene, 1-ethoxy-2-methyl-, with two methyl groups on the double bond, disfavors polymerization and instead promotes single addition reactions.

Mechanistic Differences: The reaction pathways diverge significantly. The Mukaiyama aldol reaction is believed to proceed through an open transition state, where the stereochemical outcome is influenced by steric interactions and the choice of Lewis acid. Conversely, the acid-catalyzed cleavage with HI follows an SN¹ mechanism due to the formation of a highly stabilized oxocarbenium ion intermediate. Cationic polymerization of vinyl ethers proceeds via a chain mechanism involving repeated electrophilic attack of the carbocationic chain end on new monomer units.

The electronic properties also differ. The presence of two methyl groups and an ethoxy group on the double bond of 1-propene, 1-ethoxy-2-methyl- increases its electron density through induction and resonance, making it a more potent nucleophile than a simple vinyl ether. The conversion to the silyl derivative further enhances this nucleophilic character for specific applications.

| Compound Type | Example | Primary Reactivity | Dominant Mechanism | Key Synthetic Application |

|---|---|---|---|---|

| Substituted Enol Ether | 1-Propene, 1-ethoxy-2-methyl- | Nucleophilic Addition | SN¹-like (with H⁺), Aldol Addition | Precursor to Functionalized Analogues |

| Ketene Silyl Acetal | 1-Ethoxy-2-methyl-1-(trimethylsiloxy)-1-propene | Potent Nucleophile | Lewis Acid-Catalyzed Aldol Addition | C-C Bond Formation (Mukaiyama Aldol) |

| Simple Vinyl Ether | Ethyl vinyl ether | Electrophilic Addition/Polymerization | Cationic Chain-Growth | Monomer for Polymer Synthesis |

Q & A

Basic: What are the recommended spectroscopic methods for characterizing 1-Propene, 1-ethoxy-2-methyl-?

Methodological Answer:

Characterization should integrate gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns, referencing NIST spectral libraries for alignment . ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) is critical for structural elucidation:

- Ethoxy group protons (CH₃CH₂O–) typically appear at δ 1.2–1.5 (triplet) and δ 3.3–3.7 (quartet).

- Vinyl protons (CH₂=C–) resonate between δ 4.5–5.5, with coupling constants indicating cis/trans isomerism .

IR spectroscopy can validate the ether (C–O–C, ~1100 cm⁻¹) and alkene (C=C, ~1650 cm⁻¹) functional groups.

Advanced: How can computational modeling predict regioselectivity in electrophilic additions to 1-ethoxy-2-methyl-1-propene?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution to identify reactive sites.

- The ethoxy group’s electron-donating effect increases electron density at the adjacent alkene carbon, favoring electrophilic attack at the less substituted position (anti-Markovnikov) .

- Compare computed activation energies for competing pathways using software like Gaussian or ORCA. Validate with experimental kinetic data under controlled conditions (e.g., HBr addition in anhydrous ether).

Basic: What synthetic strategies are effective for preparing 1-ethoxy-2-methyl-1-propene?

Methodological Answer:

Acid-catalyzed etherification is a common route:

- React 2-methylallyl alcohol with ethyl bromide in the presence of a base (e.g., NaH) at 60–80°C.

- Alternatively, use a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-methylallyl alcohol with ethanol .

Purification: Distill under reduced pressure (bp ~90–100°C at 1 atm) and monitor purity via GC-MS .

Advanced: How does steric hindrance from the 2-methyl group influence the compound’s stability in polymerization reactions?

Methodological Answer:

The 2-methyl group creates steric bulk, reducing accessibility for radical or cationic polymerization initiators.

- Conduct kinetic studies under varying temperatures (25–80°C) with AIBN (radical initiator) or BF₃ (cationic initiator).

- Monitor molecular weight distribution via GPC and compare with less hindered analogs (e.g., 1-ethoxy-1-propene). Computational models (MD simulations) can visualize steric clashes during chain propagation .

Basic: What precautions are necessary for safe handling of 1-ethoxy-2-methyl-1-propene in the lab?

Methodological Answer:

- Ventilation: Use a fume hood due to volatility and potential respiratory irritation (GHS H335) .

- PPE: Nitrile gloves and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Storage: Inert atmosphere (N₂ or Ar) at 4°C to prevent peroxide formation. Test for peroxides quarterly using KI-starch paper.

Advanced: Can the ethoxy group in 1-ethoxy-2-methyl-1-propene participate in hydrogen-bonding interactions with solvents?

Methodological Answer:

The ethoxy oxygen acts as a weak hydrogen-bond acceptor.

- Measure solvent effects via solvatochromic shifts in UV-Vis spectra (e.g., in polar vs. nonpolar solvents).

- Computational analysis (NBO or QTAIM) quantifies interaction energies with protic solvents (e.g., methanol). Experimental validation through dielectric constant-dependent reaction rates (e.g., Diels-Alder with maleic anhydride) .

Basic: How to resolve contradictions in reported NMR chemical shifts for this compound?

Methodological Answer:

- Cross-reference NIST Chemistry WebBook data with experimental results .

- Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) and concentration.

- Use 2D NMR (HSQC, HMBC) to assign overlapping signals, particularly near δ 1.2–1.5 (ethoxy CH₃) and δ 5.0–5.5 (vinyl protons) .

Advanced: What role does 1-ethoxy-2-methyl-1-propene play in asymmetric catalysis?

Methodological Answer:

The compound can act as a chiral ligand precursor in transition-metal catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.